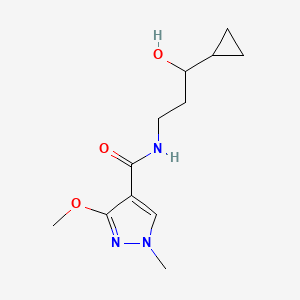

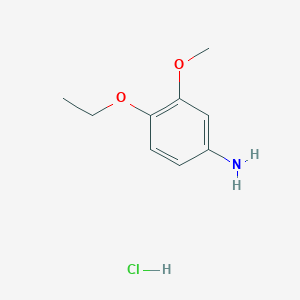

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

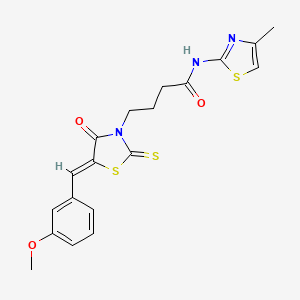

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide, also known as KN-93, is a chemical compound that has been extensively used in scientific research. KN-93 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is a key regulator of various cellular functions.

Scientific Research Applications

Antimicrobial Agent Synthesis

Studies have focused on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, aiming to develop new antimicrobial agents. The research involves synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which shows promising results against various bacterial and fungal strains (Darwish et al., 2014).

Environmental Fate of Antibiotics

Research on the environmental fate of sulfonamide antibiotics, including their metabolites, highlights the biodegradation potential of river sediment for these compounds. This study underscores the capability of native river sediment to degrade sulfonamide antibiotics, shedding light on the environmental processes affecting the persistence and accumulation of these substances in aquatic environments (Radke et al., 2009).

Luminescent Sensing of Metal Ions

Investigations into lanthanide-organic frameworks utilizing sulfonate-carboxylate ligands for gas sorption, proton conductivity, and luminescent sensing of metal ions demonstrate the potential of these materials in sensing and separation technologies. The research focuses on the synthesis and characterization of novel materials for environmental monitoring and industrial applications (Zhou et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Studies on N-acylsulfonamides have shown potent inhibition of human carbonic anhydrase isoenzymes, which are crucial for various physiological functions. This research provides insights into the development of new therapeutic agents for treating conditions associated with abnormal isoenzyme activity, such as glaucoma and edema (Yıldırım et al., 2015).

Antiviral Agent Development

The design and synthesis of sulfonamide derivatives have been explored for their potential as antiviral agents, particularly focusing on their role as CCR5 antagonists against HIV-1. This research avenue aims to develop orally active compounds that can effectively inhibit HIV-1 entry into cells, offering new strategies for antiretroviral therapy (Seto et al., 2005).

properties

IUPAC Name |

2-methyl-N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15(2)20(23)21-17-8-10-18(11-9-17)27(24,25)22-12-13-26-19(14-22)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBORQCKQNSLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2570510.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2570516.png)

![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)

![[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid](/img/structure/B2570522.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2570523.png)